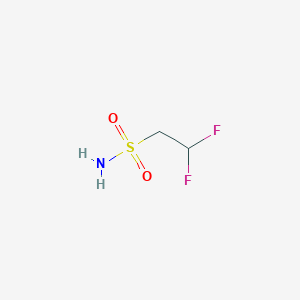

2,2-Difluoroethane-1-sulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

2,2-difluoroethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5F2NO2S/c3-2(4)1-8(5,6)7/h2H,1H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBOMSJOUZHDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033906-56-7 | |

| Record name | 2,2-difluoroethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2,2-Difluoroethane-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel compound, 2,2-Difluoroethane-1-sulfonamide. Due to the limited availability of published literature on this specific molecule, this document outlines a plausible synthetic route and predicted analytical data based on established chemical principles and spectroscopic databases. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related fluorinated sulfonamides.

Introduction

Fluorinated organic compounds play a pivotal role in modern drug discovery and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Sulfonamide moieties are also a well-established pharmacophore present in a wide array of therapeutic agents. The combination of a difluoroethyl group and a sulfonamide function in this compound presents a unique chemical scaffold with potential applications in medicinal chemistry. This guide details a proposed synthetic pathway and the expected analytical characterization of this compound.

Proposed Synthesis of this compound

A feasible synthetic approach for this compound involves a two-step process starting from the commercially available sodium 2,2-difluoroethane-1-sulfinate. This method is based on the well-established conversion of sulfinates to sulfonyl chlorides, followed by amination.

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoroethane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,2-Difluoroethane-1-sulfonamide. Due to the limited availability of direct experimental data for this specific compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters for sulfonamides. Furthermore, this guide presents a proposed synthesis workflow and a conceptual diagram of the structure-activity relationships that govern the biological activity of sulfonamides, visualized using Graphviz. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving fluoroalkyl sulfonamides.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively available in peer-reviewed literature, the following table summarizes the key computational and vendor-supplied information. It is crucial to note that predicted values should be confirmed by experimental determination.

| Property | Value | Source |

| Molecular Formula | C₂H₅F₂NO₂S | PubChem |

| Molecular Weight | 145.13 g/mol | CymitQuimica[1] |

| Predicted XlogP | -0.2 | PubChemLite[2] |

| CAS Number | 1033906-56-7 | CymitQuimica[1] |

| Chemical Structure | F--INVALID-LINK--CS(=O)(=O)N | PubChem |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound would likely proceed from its corresponding sulfonyl chloride. Below are detailed, generalized experimental protocols that can be adapted for the synthesis and characterization of this and similar sulfonamide compounds.

Synthesis of this compound

The most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. In the case of a primary sulfonamide like this compound, ammonia is used as the nitrogen source.

Experimental Protocol:

-

Dissolve 2,2-difluoroethanesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane, diethyl ether) in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Slowly add an excess of aqueous ammonia or bubble ammonia gas through the solution with vigorous stirring.

-

Allow the reaction to proceed to completion, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

-

Perform an aqueous workup by transferring the reaction mixture to a separatory funnel, washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Determination of Melting Point

The melting point is a critical indicator of purity.

Experimental Protocol:

-

A small, dry sample of the crystalline sulfonamide is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[3][4][5]

Determination of Boiling Point

For liquid sulfonamides or those that can be distilled, the boiling point is a key characteristic.

Experimental Protocol (Micro-boiling point method):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The assembly is attached to a thermometer and heated in a Thiele tube or other heating bath.

-

The temperature at which a steady stream of bubbles emerges from the capillary tube is noted, and then the heat is removed.

-

The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[6][7][8][9]

Determination of Aqueous Solubility

Solubility is a crucial parameter for drug development, affecting absorption and bioavailability.

Experimental Protocol (Shake-flask method):

-

An excess amount of the sulfonamide is added to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the sulfonamide in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

Determination of pKa

The acid dissociation constant (pKa) is critical for understanding the ionization state of a drug at different physiological pH values.

Experimental Protocol (Potentiometric Titration):

-

A known concentration of the sulfonamide is dissolved in a suitable solvent (often a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.[2][12][13]

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of the lipophilicity of a compound, which influences its membrane permeability and pharmacokinetic properties.

Experimental Protocol (Shake-flask method):

-

A solution of the sulfonamide is prepared in either water or n-octanol.

-

This solution is mixed with an equal volume of the other immiscible solvent in a separatory funnel.

-

The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then allowed to separate.

-

The concentration of the sulfonamide in both the aqueous and n-octanol layers is determined by an appropriate analytical method (e.g., HPLC-UV).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

Structure-Activity Relationships of Sulfonamides

While no specific biological activity has been reported for this compound, the broader class of sulfonamides is well-known for its antibacterial properties. The following diagram illustrates the key structural features that influence this activity.

The antibacterial action of sulfonamides arises from their structural similarity to p-aminobenzoic acid (PABA), which allows them to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, thus blocking folic acid synthesis.[15] The acidity of the sulfonamide proton and the nature of the substituents on the sulfonamide nitrogen are critical for binding to the enzyme and for the pharmacokinetic properties of the drug.[16]

Conclusion

This compound is a small, fluorinated sulfonamide for which there is a notable lack of publicly available experimental physicochemical data. This guide provides the foundational information that is currently known, alongside robust, generalized protocols for the experimental determination of its key properties. The provided synthesis workflow and the conceptual diagram of sulfonamide structure-activity relationships offer a solid starting point for researchers interested in this and related compounds. Further experimental investigation is necessary to fully characterize this compound and to explore its potential biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. thinksrs.com [thinksrs.com]

- 5. davjalandhar.com [davjalandhar.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scienceopen.com [scienceopen.com]

- 14. researchgate.net [researchgate.net]

- 15. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An Inquiry into the Mechanism of Action of 2,2-Difluoroethane-1-sulfonamide: A Review of Publicly Available Data

Introduction

2,2-Difluoroethane-1-sulfonamide is a fluorinated organic compound containing a sulfonamide functional group. The sulfonamide group is a well-known pharmacophore present in a wide array of therapeutic agents with diverse biological activities.[1][2] These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[2][3] This technical guide aims to provide an in-depth overview of the core mechanism of action of this compound based on currently available public information. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.

Current Understanding of the Mechanism of Action

A comprehensive review of the scientific literature and chemical databases reveals a significant lack of specific information regarding the mechanism of action for this compound. The compound is listed as a commercially available chemical reagent.[4][5] However, detailed pharmacological studies, including identification of its biological targets, elucidation of affected signaling pathways, and quantitative measures of its activity (e.g., IC50, Ki), are not presently documented in the public domain.

While the specific mechanism for this compound remains uncharacterized, the broader class of sulfonamides offers several established modes of action. It is plausible that this compound may operate through one or more of these known sulfonamide mechanisms.

General Mechanisms of Action of Sulfonamides

The most well-documented mechanism of action for sulfonamides is their role as antimicrobial agents.[6] In this context, they act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is essential for the synthesis of nucleotides and certain amino acids, and its depletion ultimately inhibits bacterial growth and replication.[6]

Beyond their antimicrobial properties, sulfonamides have been shown to exhibit a range of other biological activities:

-

Anticancer Activity: Some sulfonamide derivatives have demonstrated cytotoxic effects against cancer cell lines and are used in oncology.[2][7] Their mechanisms in this context are varied and can include induction of apoptosis, inhibition of cell cycle progression, and targeting of specific enzymes involved in tumor growth.[7]

-

Anti-inflammatory Effects: Certain sulfonamides possess anti-inflammatory properties, though the precise mechanisms are not always fully elucidated.[2]

-

Antiviral Activity: The sulfonamide moiety is present in some antiviral drugs, including HIV protease inhibitors.[2]

Experimental Protocols

Due to the absence of published research on the biological activity of this compound, no specific experimental protocols can be provided. The investigation of a novel compound's mechanism of action would typically involve a series of in vitro and in vivo studies, including:

-

Target Identification Assays: Techniques such as affinity chromatography, yeast two-hybrid screening, or computational target prediction could be employed to identify the protein targets of the compound.

-

Enzyme Inhibition Assays: If a target enzyme is identified, kinetic studies would be performed to determine the mode of inhibition and calculate inhibition constants (e.g., Ki, IC50).

-

Cell-Based Assays: A variety of cell-based assays would be necessary to understand the compound's effect on cellular processes, such as cell viability, proliferation, apoptosis, and specific signaling pathways.

-

In Vivo Studies: Animal models would be utilized to assess the compound's efficacy, pharmacokinetics, and pharmacodynamics in a living organism.

Quantitative Data

There is no quantitative data, such as IC50 or Ki values, available in the public domain for this compound.

Visualizations

While a specific signaling pathway for this compound cannot be depicted, the following diagram illustrates the general antibacterial mechanism of sulfonamides.

Caption: General antibacterial mechanism of sulfonamides via competitive inhibition of dihydropteroate synthase (DHPS).

The mechanism of action of this compound has not been publicly reported. While the sulfonamide functional group is associated with a wide range of biological activities, the specific targets and pathways affected by this particular compound remain to be elucidated through future research. The information provided herein on the general mechanisms of sulfonamides may offer a starting point for investigating the pharmacological properties of this compound. Further experimental studies are required to characterize its biological profile and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (EVT-1711529) | 1326893-82-6 [evitachem.com]

- 5. biotechnolabs.com [biotechnolabs.com]

- 6. impactfactor.org [impactfactor.org]

- 7. Design, synthesis and biological evaluation of some novel sulfonamide derivatives as apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Novel Sulfonamide Derivatives: A Technical Guide

Introduction

The sulfonamide functional group, a cornerstone of medicinal chemistry, continues to be a prolific scaffold in the quest for novel therapeutic agents. Initially celebrated for their groundbreaking antibacterial properties, sulfonamide derivatives have since demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological applications of recently developed sulfonamide-based compounds, with a focus on their anticancer, antibacterial, antiviral, and anti-inflammatory activities. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative biological data, details key experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this versatile class of molecules.

Anticancer Activity of Novel Sulfonamide Derivatives

Recent research has unveiled a multitude of sulfonamide derivatives with potent anticancer activities, operating through diverse mechanisms of action.[1][2] These compounds have shown efficacy in targeting various cancer-associated proteins and pathways, including carbonic anhydrases, kinases, and mediators of angiogenesis.[1][3]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of several novel sulfonamide derivatives against various cancer cell lines and molecular targets.

Table 1: Cytotoxic Activity of Novel Sulfonamide Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 13d | UM-UC-3 (Bladder) | 0.9 | [4] |

| RT-112 (Bladder) | 0.7 | [4] | |

| RT4 (Bladder) | 1.9 | [4] | |

| T24 (Bladder) | 2.6 | [4] | |

| Benzenesulfonamide 2 | HT-29 (Colon) | 5.45 | [4] |

| Benzenesulfonamide 3 | MCF-7 (Breast) | 3.96 | [4] |

| Dimethyl pyrimidine-based coumarin benzene sulfonamide 9a | MCF-7 (Breast) | 0.0088 | [5] |

| Compound 58 | HL-60 (Leukemia) | 1.21 | [6] |

| MV4-11 (Leukemia) | 0.15 | [6] | |

| Sulfaguanidine-triazine derivatives 27, 28, 29, 31, 35 | MCF-7 (Breast), A549 (Lung) | 14.8 - 33.2 | [7] |

Table 2: Enzyme and Protein Inhibitory Activity of Anticancer Sulfonamide Derivatives

| Compound | Target | IC50 / Ki | Reference |

| 12g | hCA IX | 7 nM (IC50) | [8] |

| MMH-1 | hCA IX | - | [9] |

| Compound 58 | BRD4-BD1 | 70 nM (IC50) | [6] |

| BRD4-BD2 | 140 nM (IC50) | [6] | |

| Compound 20 | PI3Kα | 46% inhibition @ 100 µM | [7] |

| Compound 34 | PI3Kα | 68% inhibition @ 100 µM | [7] |

| Coumarin sulfonamide 32a | hCA IX | 2.28 nM (Ki) | [5] |

| hCA XII | 0.54 nM (Ki) | [5] | |

| Coumarin sulfonamide 32b | hCA XII | 0.54 nM (Ki) | [5] |

Key Signaling Pathways in Sulfonamide-Mediated Anticancer Activity

PI3K/mTOR Signaling Pathway Inhibition: A number of novel sulfonamide derivatives have been designed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway crucial for cell growth, proliferation, and survival in cancer.[10]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis and biological evaluation of novel carbohydrate-based sulfonamide derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 2,2-Difluoroethane-1-sulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific experimental data on the in vitro evaluation of 2,2-Difluoroethane-1-sulfonamide is not available in the public domain. This technical guide therefore outlines a comprehensive, hypothetical framework for the in vitro characterization of this novel compound. The methodologies and pathways described are based on established protocols for the broader sulfonamide class of molecules, providing a robust roadmap for future research.

Introduction

Sulfonamides represent a cornerstone class of synthetic antimicrobial agents, historically significant for being the first systematically used drugs to prevent and treat bacterial infections.[1] Their mechanism of action primarily involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] Humans are unaffected by this mechanism as they acquire folate from their diet.[3] Beyond their antibacterial properties, sulfonamide derivatives have been developed for a wide array of therapeutic applications, including as diuretics, anticonvulsants, anti-inflammatory agents, and inhibitors of carbonic anhydrase for the treatment of glaucoma.[1]

The introduction of fluorine atoms into small molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The subject of this guide, this compound, is a novel entity whose biological activity profile is yet to be characterized. This document provides a detailed technical framework for its comprehensive in vitro evaluation, from primary antimicrobial screening to mechanistic enzyme inhibition and safety profiling.

Proposed In Vitro Evaluation Workflow

A logical, tiered approach is recommended to efficiently characterize the biological profile of this compound. The workflow begins with broad screening for antibacterial activity, followed by more specific assays to elucidate the mechanism of action and evaluate potential for other therapeutic applications and general cytotoxicity.

References

An In-depth Technical Guide to 2,2-Difluoroethane-1-sulfonamide (CAS Number: 1033906-56-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthesis, and biological relevance of 2,2-Difluoroethane-1-sulfonamide (CAS No. 1033906-56-7). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of currently available information.

Chemical and Physical Properties

This compound is an organofluorine compound belonging to the sulfonamide class of chemicals. The presence of the difluoroethyl group is expected to influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Chemical Identifiers

| Property | Value | Source |

| CAS Number | 1033906-56-7 | [1] |

| Molecular Formula | C2H5F2NO2S | [1] |

| Molecular Weight | 145.13 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| SMILES | C(C(F)F)S(=O)(=O)N | [2] |

| InChI | InChI=1S/C2H5F2NO2S/c3-2(4)1-8(5,6)7/h2H,1H2,(H2,5,6,7) | [2] |

| InChIKey | ZXBOMSJOUZHDTP-UHFFFAOYSA-N | [2] |

Physicochemical Data

| Property | Value | Notes | Source |

| Melting Point | Not available | Data for the related compound 1,1-Difluoroethane is -117 °C. | [3] |

| Boiling Point | Not available | Data for the related compound 1,1-Difluoroethane is -25 °C. | [3] |

| Solubility | Not available | Sulfonamides generally exhibit a range of solubilities depending on their structure. | N/A |

| pKa | Not available | The sulfonamide group is generally weakly acidic. | N/A |

| LogP (predicted) | -0.2 | This value suggests the compound is likely to be relatively hydrophilic. | [2] |

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, based on general methods for the synthesis of sulfonamides and patented procedures for related compounds, a potential synthetic route can be proposed.

Proposed Synthesis Pathway

A plausible method for the synthesis of this compound involves the reaction of 2,2-difluoroethanesulfonyl chloride with ammonia. The precursor, 2,2-difluoroethanesulfonyl chloride, can be synthesized from 1-chloro-2,2-difluoroethane.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,2-difluoroethanesulfonyl chloride

This step would likely involve the oxidative sulfochlorination of a suitable precursor like 1-chloro-2,2-difluoroethane. This reaction is often carried out using a source of sulfur dioxide and chlorine, sometimes in the presence of a radical initiator. The reaction conditions, such as temperature and pressure, would need to be carefully controlled. Purification of the resulting sulfonyl chloride would likely be achieved through distillation under reduced pressure.

Step 2: Amination of 2,2-difluoroethanesulfonyl chloride

The purified 2,2-difluoroethanesulfonyl chloride would then be reacted with ammonia to form the sulfonamide. This is typically carried out by adding the sulfonyl chloride to a solution of ammonia in a suitable solvent, such as diethyl ether or tetrahydrofuran, at a low temperature to control the exothermicity of the reaction. The reaction mixture would then be stirred for a period of time to ensure complete conversion.

Work-up and Purification:

The reaction mixture would be filtered to remove any ammonium chloride byproduct. The filtrate would then be concentrated under reduced pressure. The crude product could be purified by recrystallization or column chromatography to yield pure this compound.

Characterization:

The structure and purity of the final compound would be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence of fluorine atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonamide SO₂ and N-H stretches.

Biological Activity and Potential Applications

While no specific biological studies on this compound have been found in the public domain, the sulfonamide functional group is a well-established pharmacophore with a broad range of biological activities.

General Mechanism of Action of Sulfonamides

Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. By acting as competitive inhibitors of the enzyme dihydropteroate synthase, they disrupt the folic acid synthesis pathway, thereby inhibiting bacterial growth. This bacteriostatic mechanism of action has made sulfonamides effective against a wide range of bacterial infections.

Caption: General mechanism of action of sulfonamides.

Potential Research Applications

Given its structure, this compound could be a candidate for screening in various biological assays, including:

-

Antibacterial assays: To determine its efficacy against a panel of pathogenic bacteria.

-

Enzyme inhibition assays: To investigate its potential as an inhibitor of other enzymes beyond dihydropteroate synthase.

-

Drug discovery programs: As a building block for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety information for related compounds like 1,1-Difluoroethane, caution should be exercised when handling this compound.[3]

-

Potential Hazards: May be a gas under pressure and could be flammable.[3] As with many sulfonamides, it may cause skin and eye irritation.[4]

-

Handling Precautions: Handle in a well-ventilated area, preferably in a fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

Suppliers

This compound is available from several chemical suppliers for research and development purposes.

| Supplier | Product Number | Purity |

| Biosynth | 3D-IRB90656 | Min. 95% |

| BLD Pharm | N/A | N/A |

| CymitQuimica | 3D-IRB90656 | Min. 95% |

Conclusion

This compound is a fluorinated sulfonamide with potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently limited, this guide provides a foundational understanding of its properties based on available information and the general characteristics of the sulfonamide class. Further research is warranted to fully elucidate its physicochemical properties, develop a validated synthesis protocol, and explore its biological activity.

References

Potential Therapeutic Targets of Fluorinated Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group (R-SO₂NR₂') is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents. The strategic incorporation of fluorine atoms into sulfonamide-containing molecules has emerged as a powerful strategy in drug design. Fluorine's unique properties—including its small size, high electronegativity, and ability to form strong bonds with carbon—can significantly enhance a drug's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides an in-depth technical overview of the key therapeutic targets of fluorinated sulfonamides, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support ongoing research and development efforts.

Cyclooxygenase-2 (COX-2)

The cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Two isoforms exist: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is primarily induced at sites of inflammation. Fluorinated sulfonamides, such as Celecoxib and Valdecoxib, are designed as selective inhibitors of COX-2, which allows them to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Signaling Pathway and Mechanism of Action

Celecoxib, a diaryl-substituted pyrazole containing a trifluoromethyl (-CF₃) group and a benzenesulfonamide moiety, selectively binds to a hydrophilic side pocket near the active site of the COX-2 enzyme. This binding is approximately 10-20 times more selective for COX-2 over COX-1. By inhibiting COX-2, Celecoxib blocks the synthesis of prostaglandin E2 (PGE₂), a primary mediator of inflammation and pain, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

Quantitative Data: COX-1 vs. COX-2 Inhibition

The selectivity of sulfonamide inhibitors for COX-2 over COX-1 is a critical determinant of their safety profile. This is often expressed as a selectivity ratio (COX-1 IC₅₀ / COX-2 IC₅₀).

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |

| Celecoxib | 15 - 82 | 0.04 - 6.8 | 6.6 - 600 | |

| Valdecoxib | - | - | 30 | |

| Rofecoxib | >100 | 25 | >4.0 | |

| Indomethacin | 0.009 | 0.31 | 0.029 |

Note: IC₅₀ values can vary based on assay conditions (e.g., whole blood vs. purified enzyme, substrate concentration).

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening COX-2 inhibitors based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX enzyme.

-

Reagent Preparation:

-

Prepare COX Assay Buffer as specified by the kit manufacturer.

-

Reconstitute human recombinant COX-2 enzyme in sterile ddH₂O, aliquot, and store at -80°C. Keep on ice during use.

-

Prepare a 10X stock solution of the test compound (e.g., fluorinated sulfonamide) in a suitable solvent like DMSO.

-

Prepare a positive inhibitor control (e.g., Celecoxib) and a solvent control.

-

Prepare the Arachidonic Acid substrate solution immediately prior to use by mixing with NaOH and diluting with purified water as per the kit protocol.

-

-

Assay Plate Setup (96-well plate):

-

Test Inhibitor Wells: Add 10 µL of the 10X test compound solution.

-

Inhibitor Control (IC): Add 10 µL of the 10X Celecoxib solution.

-

Enzyme Control (EC): Add 10 µL of COX Assay Buffer (represents 100% activity).

-

Solvent Control (SC): Add 10 µL of the solvent used to dissolve the test compound.

-

-

Reaction Mix Preparation:

-

For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

-

Add the reconstituted COX-2 enzyme to the reaction mix immediately before dispensing.

-

-

Assay Procedure:

-

Add 80 µL of the complete Reaction Mix to each well.

-

Incubate the plate at 25°C for 10 minutes to allow the inhibitors to interact with the enzyme.

-

Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously, preferably using a multichannel pipette.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence kinetically in a microplate reader (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

-

Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

HIV-1 Protease

HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus. It functions as a homodimer to cleave newly synthesized Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious viral particles. Darunavir, a nonpeptidic protease inhibitor containing a sulfonamide moiety, was specifically designed to be a potent inhibitor with a high genetic barrier to resistance.

Mechanism of Action

Darunavir binds with extremely high affinity to the active site of the HIV-1 protease. Its structure allows it to form an extensive network of hydrogen bonds with the backbone atoms of the protease active site, particularly with key catalytic residues like Asp25 and Asp25'. This strong interaction with the stable backbone, rather than the more mutable side chains, is thought to contribute to its effectiveness against many drug-resistant HIV strains.

Quantitative Data: Darunavir Binding and Activity

The potency of Darunavir is reflected in its exceptionally low dissociation constant (Kd) and effective concentrations (EC₅₀).

| Parameter | Value | Target | Reference(s) |

| Kd | 4.5 x 10⁻¹² M (4.5 pM) | Wild-Type HIV-1 Protease | |

| Ki | 0.6 pM - 93 nM | Wild-Type HIV-1 Protease | |

| EC₅₀ | 1 - 5 nM (0.001 - 0.005 µM) | Wild-Type HIV-1 |

Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorogenic)

This protocol describes a fluorogenic assay to determine the inhibition constant (Ki) of compounds against HIV-1 protease.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Sodium Acetate, 0.1 M NaCl, pH 5.0.

-

Enzyme Stock: Purified recombinant HIV-1 protease diluted to a working concentration (e.g., 100-200 pM) in assay buffer.

-

Substrate Stock: A fluorogenic HIV-1 protease substrate (e.g., a peptide with a fluorophore and a quencher) dissolved in DMSO.

-

Inhibitor Stock: Test compound (e.g., Darunavir analog) dissolved in DMSO, prepared in a serial dilution series.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 2 µL of the inhibitor from the serial dilution series to each well.

-

Add 188 µL of the HIV-1 protease working solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding equilibration.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Monitor the increase in fluorescence (resulting from substrate cleavage) over time (e.g., every 30 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Determine the initial velocity (rate) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time plot.

-

Plot the reaction velocity against the inhibitor concentration.

-

Fit the data using the Morrison equation for tight-binding inhibitors to calculate the apparent Ki value.

-

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, including pH regulation, respiration, and ion transport. Several isoforms are validated therapeutic targets; for example, CA II is targeted for glaucoma, while the tumor-associated isoforms CA IX and CA XII are targets for cancer therapy due to their role in pH regulation in the hypoxic tumor microenvironment. Fluorinated benzenesulfonamides are a well-established class of potent and often isoform-selective CA inhibitors.

Mechanism of Action

The sulfonamide group (-SO₂NH₂) is a classic zinc-binding group. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the active site of the carbonic anhydrase, displacing a zinc-bound water molecule or hydroxide ion. This binding blocks the active site and prevents the catalytic cycle from proceeding. The fluorine atoms on the benzenesulfonamide ring can modulate the acidity of the sulfonamide proton and influence binding affinity and isoform selectivity through interactions with residues lining the active site cavity.

Quantitative Data: Inhibition of CA Isoforms

The inhibitory potency (Ki) of fluorinated sulfonamides can vary significantly across different human (h) CA isoforms, allowing for the development of selective inhibitors.

| Compound Class | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference(s) |

| Ureidobenzenesulfonamides | 240 - 2185 | 19 - 83 | 25 - 882 | 8.8 - 175 | |

| Pyrazole-carboxamides | 104 - 2045 | 3.3 - 867 | 6.1 - 569 | 25.7 - 433 | |

| 2,4-substituted-3,5,6-trifluorobenzenesulfonamides | High Ki | High Ki | - | Low nM | |

| 3,4-disubstituted-2,5,6-trifluorobenzenesulfonamides | - | Low nM | Low nM | Low nM | |

| Acetazolamide (Standard) | 250 | 12 | 25.8 | 5.7 |

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for determining the kinetic parameters of CA inhibition by directly measuring the enzyme-catalyzed CO₂ hydration.

-

Principle: The assay measures the change in pH that occurs as CA catalyzes the hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). The pH change is monitored spectrophotometrically using a pH indicator.

-

Instrumentation and Reagents:

-

A stopped-flow spectrophotometer equipped with a rapid mixing device.

-

Buffer A: A buffered solution (e.g., TAPS or HEPES) containing a pH indicator (e.g., p-nitrophenol) and the CA inhibitor at various concentrations.

-

Buffer B: The same buffer as A, but saturated with CO₂ gas.

-

Enzyme: Purified carbonic anhydrase isoform.

-

-

Assay Procedure:

-

Equilibrate the enzyme with the desired concentration of the fluorinated sulfonamide inhibitor in Buffer A.

-

Load the enzyme-inhibitor solution (from Buffer A) into one syringe of the stopped-flow instrument.

-

Load the CO₂-saturated Buffer B into the second syringe.

-

Rapidly mix the contents of the two syringes. The mixing initiates the enzymatic reaction, and the resulting pH drop is monitored by the change in absorbance of the pH indicator over a short time frame (milliseconds).

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the slope of the absorbance change versus time.

-

Rates are measured at various substrate (CO₂) concentrations to determine Michaelis-Menten parameters (Kₘ and kcat).

-

To determine the inhibition constant (Ki), rates are measured at a fixed CO₂ concentration with varying inhibitor concentrations.

-

The data are fitted to appropriate enzyme inhibition models (e.g., competitive, non-competitive) to calculate the Ki value.

-

RNA-Binding Protein RBM39 (Molecular Glue Target)

A novel mechanism for sulfonamides has been identified where certain aryl sulfonamides, including the fluorinated compound Indisulam, function as "molecular glues." Instead of directly inhibiting an enzyme's active site, they induce the degradation of a specific protein target. The primary target for Indisulam is the RNA-binding motif protein 39 (RBM39), a nuclear protein involved in pre-mRNA splicing. Degradation of RBM39 leads to widespread splicing defects and is selectively cytotoxic to certain cancer cells, particularly those of hematopoietic and lymphoid origin.

Mechanism of Action: Induced Protein Degradation

Indisulam acts by creating a new protein-protein interaction surface. It binds to DCAF15, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. The Indisulam-DCAF15 complex then recruits RBM39, leading to its polyubiquitination and subsequent degradation by the proteasome. This targeted protein degradation, rather than direct enzyme inhibition, represents a distinct therapeutic strategy.

Quantitative Data: Indisulam Cytotoxicity

The activity of molecular glues like Indisulam is typically measured by the half-maximal inhibitory concentration (IC₅₀) of cell viability in different cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) at 24-72h | Reference(s) |

| HeLa | Cervical Cancer | 287.5 (at 24h) | |

| C33A | Cervical Cancer | 125.0 (at 24h) | |

| J.gamma1 | T-cell Acute Lymphoblastic Leukemia | <10 (at 48h) | |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | <10 (at 48h) | |

| IMR-32 | Neuroblastoma | ~1 - 5 | |

| KELLY | Neuroblastoma | ~1 - 10 |

Experimental Protocol: RBM39 Degradation Assay (Western Blot)

Western blotting is the standard method to confirm the targeted degradation of a protein following treatment with a molecular glue.

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., KELLY or Jurkat) under standard conditions.

-

Treat cells with varying concentrations of Indisulam (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified time course (e.g., 2, 6, 16, 24 hours).

-

-

Protein Extraction (Lysis):

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Lyse the cell pellets on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein and determine the protein concentration using a standard method (e.g., BCA or DC Protein Assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli loading buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by molecular weight.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for RBM39 overnight at 4°C.

-

Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensity for RBM39 relative to the loading control to determine the extent of degradation at each drug concentration and time point.

-

Other Notable Targets

Matrix Metalloproteinases (MMPs)

MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process crucial for tissue remodeling, but also implicated in diseases like arthritis and cancer metastasis. The sulfonamide group can act as a zinc-binding moiety in MMP inhibitors, often in combination with a hydroxamate group. The sulfonamide part helps orient the inhibitor in the active site pocket (S1'). While a major class for MMP inhibitors, specific quantitative data for fluorinated sulfonamides is an area of active research.

Dihydropteroate Synthetase (DHPS)

This is the classic target for antibacterial sulfonamides. These drugs act as structural mimics of para-aminobenzoic acid (PABA), a substrate for the bacterial enzyme DHPS in the folic acid synthesis pathway. By competitively inhibiting DHPS, they block folate production, which is essential for bacterial DNA synthesis and growth. Humans are unaffected as they obtain folic acid from their diet. Fluorination can be used to modify the properties of these antibacterial agents.

Conclusion

The incorporation of fluorine into sulfonamide-based compounds has yielded a diverse and potent class of therapeutics that address a wide range of targets. From the selective inhibition of COX-2 and HIV-1 protease to the isoform-specific targeting of carbonic anhydrases and the novel induction of RBM39 degradation, fluorinated sulfonamides demonstrate remarkable versatility. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating the continued exploration and development of this important class of molecules for treating human disease.

The Strategic Incorporation of Difluoroethane Compounds in Early-Stage Drug Discovery: A Technical Guide

An In-depth Exploration of Synthesis, Bioisosterism, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the difluoroethyl group stands out as a versatile bioisostere, capable of enhancing metabolic stability, tuning lipophilicity, and improving target engagement. This technical guide provides a comprehensive overview of the role of difluoroethane and related difluorinated compounds in early-stage drug discovery. It details synthetic methodologies, explores the concept of bioisosteric replacement with quantitative comparisons, and provides standardized protocols for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays. Furthermore, this guide illustrates the impact of such modifications on target interaction through signaling pathway diagrams, offering a roadmap for the rational design of next-generation therapeutics.

Introduction: The Flourishing Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug molecules can profoundly influence their biological activity and pharmacokinetic profile.[1][2] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet significant alterations to a molecule's properties.[3] Difluoroethane moieties, in particular, are increasingly utilized as bioisosteres for metabolically labile groups, such as methoxy or hydroxyl functions. This substitution can block sites of metabolism, thereby increasing the drug's half-life and oral bioavailability.[4] This guide will delve into the practical aspects of employing difluoroethane compounds in the iterative process of drug design and optimization.

The Concept of Bioisosterism: A Case Study

Bioisosterism, the replacement of a functional group with another that retains the desired biological activity while improving other properties, is a key strategy in drug design. The difluoroethyl group serves as an excellent bioisostere for various functionalities. To illustrate the impact of this substitution, consider the following hypothetical comparative data for a parent kinase inhibitor and its difluoroethyl analog.

Table 1: Comparative In Vitro Activity and Metabolic Stability

| Compound | Target Kinase IC50 (nM) | hLM Stability (t½, min) |

| Parent Compound | 15 | 25 |

| Difluoroethyl Analog | 12 | 75 |

hLM: human liver microsomes

Table 2: Comparative ADME Properties

| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | CYP3A4 Inhibition (IC50, µM) |

| Parent Compound | 5.2 | 8.5 |

| Difluoroethyl Analog | 6.8 | 15.2 |

The data presented in Tables 1 and 2 demonstrate that the introduction of the difluoroethyl group can lead to a modest improvement in potency (lower IC50), a significant enhancement in metabolic stability (longer half-life), and potentially reduced off-target interactions (higher CYP3A4 IC50).

Synthetic Strategies for Introducing Difluoroethane Moieties

The synthesis of molecules containing a difluoroethane group can be achieved through various methods. A common approach involves the use of fluorinating agents to convert a ketone precursor into the corresponding difluoroalkyl group.

Experimental Protocols

General Protocol for IC50 Determination of a Kinase Inhibitor

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.[1][5]

-

Reagent Preparation : Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to create a range of concentrations. Prepare a kinase buffer, a solution of the target kinase, the appropriate substrate, and ATP.

-

Assay Procedure : In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound. Initiate the reaction by adding ATP.

-

Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection : Stop the reaction and measure the kinase activity. This can be done using various methods, such as a fluorescence-based assay that detects the phosphorylated product.[1]

-

Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Protocol for In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[6][7][8]

-

Incubation Mixture : Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system, and the test compound in a phosphate buffer.

-

Time Points : Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching : The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

-

Sample Analysis : The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis : The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression provides the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.[7]

Protocol for Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption of drugs.

-

Cell Culture : Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a monolayer with tight junctions.

-

Assay Preparation : The cell monolayer is washed with a transport buffer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment : The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. To assess efflux, the compound is added to the basolateral side, and its appearance on the apical side is measured.

-

Sample Analysis : Samples are collected from the receiver compartment at specific time points and the concentration of the test compound is quantified by LC-MS/MS.

-

Data Analysis : The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug.

Impact on Signaling Pathways

The introduction of a difluoroethane moiety can enhance a drug's interaction with its target protein, leading to more potent modulation of signaling pathways. For instance, a difluoroethane-containing antagonist of the NMDA receptor or a modulator of the GABA-A receptor can exhibit improved binding affinity and a more favorable pharmacokinetic profile.

NMDA Receptor Antagonism

NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory.[9][10] Overactivation of these receptors can lead to excitotoxicity and neuronal cell death. Antagonists of the NMDA receptor can block this excessive activation.

GABA-A Receptor Modulation

GABA-A receptors are the major inhibitory neurotransmitter receptors in the central nervous system.[11] Positive allosteric modulators of GABA-A receptors enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[11][12]

Conclusion

The incorporation of difluoroethane compounds represents a valuable and increasingly utilized strategy in modern drug discovery. As a bioisosteric replacement, the difluoroethyl group can confer significant advantages in terms of metabolic stability and pharmacokinetic properties, without compromising, and in some cases even enhancing, target potency. The synthetic routes to these compounds are well-established, and the in vitro assays for their preclinical evaluation are robust and predictive. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to effectively leverage the unique properties of difluoroethane-containing molecules in the design and development of innovative and effective new medicines.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. Metabolic screening in vitro: metabolic stability, CYP inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. if-pan.krakow.pl [if-pan.krakow.pl]

- 8. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. NMDA receptor - Wikipedia [en.wikipedia.org]

- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 12. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,2-Difluoroethane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2,2-Difluoroethane-1-sulfonamide, a fluorinated sulfonamide of interest in medicinal chemistry and drug development. The protocol is based on established synthetic methodologies for the preparation of sulfonyl chlorides from thiols and their subsequent conversion to sulfonamides.

Introduction

Sulfonamides are a critical class of compounds in the pharmaceutical industry, known for their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated sulfonamides such as this compound are valuable building blocks in the design of novel therapeutic agents.

This application note outlines a robust two-step synthetic route to this compound, commencing with the oxidative chlorination of 2,2-difluoroethanethiol to yield the key intermediate, 2,2-difluoroethanesulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with ammonia to afford the target sulfonamide.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence as illustrated below. The first step involves the oxidative chlorination of 2,2-difluoroethanethiol to form 2,2-difluoroethanesulfonyl chloride. The second step is the subsequent reaction of the sulfonyl chloride with an ammonia source to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Step 1: Synthesis of 2,2-Difluoroethanesulfonyl Chloride

This procedure is adapted from general methods for the oxidative chlorination of thiols.[1][2][3][4][5]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 2,2-difluoroethanethiol (1.0 eq) and a suitable solvent such as dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of hydrogen peroxide (30% aqueous solution, 3.0 eq) to the stirred solution of the thiol. Following the addition of hydrogen peroxide, add thionyl chloride (1.0 eq) dropwise via the addition funnel, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

-

Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,2-difluoroethanesulfonyl chloride. The product can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

This procedure is based on general protocols for the synthesis of sulfonamides from sulfonyl chlorides.[6][7][8]

-

Reaction Setup: In a round-bottom flask, dissolve the crude 2,2-difluoroethanesulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dioxane.

-

Reagent Addition: Cool the solution to 0 °C and add an excess of aqueous ammonium hydroxide (e.g., 28-30% solution, 5.0 eq) dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and acidify with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3 to precipitate the product. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes the expected yields and key physical properties for the synthesized compounds. The yields are representative of analogous reactions reported in the literature and may vary.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Expected) | Representative Yield (%) |

| 2,2-Difluoroethanesulfonyl chloride | C₂H₃ClF₂O₂S | 164.56 | Colorless to pale yellow liquid | 70-96[3][4] |

| This compound | C₂H₅F₂NO₂S | 145.14 | White to off-white solid | Good to Excellent |

Expected Spectroscopic Data

The structure of the final product, this compound, can be confirmed by standard spectroscopic techniques.

| Spectroscopic Method | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons of the fluoroethyl group, likely appearing as a triplet of triplets due to coupling with both fluorine and the adjacent methylene group. A broad singlet for the sulfonamide NH₂ protons. |

| ¹³C NMR | Resonances for the two carbon atoms of the difluoroethane backbone, with the carbon bearing the fluorine atoms showing a characteristic triplet due to C-F coupling. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), and strong asymmetric and symmetric stretching vibrations for the S=O bonds (typically in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively). |

Logical Relationships in the Synthesis

The following diagram illustrates the logical flow and dependencies of the experimental protocol.

Caption: Workflow diagram for the synthesis of this compound.

Safety Precautions

-

Thiols: 2,2-Difluoroethanethiol is expected to be malodorous and should be handled in a well-ventilated fume hood.

-

Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care.

-

Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer.

-

Ammonium Hydroxide: Concentrated ammonium hydroxide is corrosive and has a pungent odor.

-

Acidification: The final acidification step should be performed slowly and with cooling, as it can be exothermic.

This document provides a comprehensive, albeit constructed, protocol for the synthesis of this compound. Researchers should adapt and optimize the conditions as necessary based on their specific laboratory settings and analytical capabilities.

References

- 1. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 2. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. citedrive.com [citedrive.com]

- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Quantification of 2,2-Difluoroethane-1-sulfonamide

These application notes provide detailed methodologies for the quantitative analysis of 2,2-Difluoroethane-1-sulfonamide in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals. The primary recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity, with an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method also presented.

Introduction

This compound is a fluorinated sulfonamide compound. The quantification of sulfonamides in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and ensuring safety and efficacy in drug development.[1] The methods detailed below are based on established analytical techniques for the determination of sulfonamides and other organic fluorochemicals in various biological samples.[2][3]

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound due to its high sensitivity, specificity, and ability to analyze complex biological matrices.[4] The following protocol describes a robust LC-MS/MS method for the analysis of this compound in plasma.

Experimental Protocol: LC-MS/MS

2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for sample clean-up and concentration prior to LC-MS/MS analysis.[5][6]

-

Precondition SPE Cartridge: Precondition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load 500 µL of plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2.1.2. Liquid Chromatography Conditions

-

Instrument: UPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

2.1.3. Mass Spectrometry Conditions

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (Q1): To be determined based on the molecular weight of this compound (C₂H₅F₂NO₂S, MW: 145.14). The protonated molecule [M+H]⁺ would be m/z 146.1.

-

Product Ions (Q3): To be determined by direct infusion and fragmentation studies. Plausible fragments could involve the loss of SO₂ (m/z 64) or other characteristic fragments.

-

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Quantitative Data Summary: LC-MS/MS

The following table summarizes the expected quantitative performance of the LC-MS/MS method. These values are representative for sulfonamide analysis.[7][8][9]

| Parameter | Expected Value |

| Linearity Range | 0.1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Recovery | 85 - 110% |

| Precision (RSD%) | < 15% |

| Accuracy | 85 - 115% |

Experimental Workflow: LC-MS/MS

Caption: Workflow for LC-MS/MS analysis of this compound.

Alternative Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

For laboratories where LC-MS/MS is not available, HPLC-UV provides a robust and cost-effective alternative for the quantification of this compound, although with lower sensitivity.[10][11]

Experimental Protocol: HPLC-UV

3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Aliquoting: To 500 µL of plasma, add 50 µL of an internal standard solution.

-

Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.

-

Extraction: Transfer the supernatant to a clean tube and add 2 mL of dichloromethane. Vortex for 2 minutes and centrifuge at 3,000 rpm for 5 minutes.

-

Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

3.1.2. High-Performance Liquid Chromatography Conditions

-

Instrument: HPLC system with UV detector

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

UV Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 254-270 nm for sulfonamides).

Quantitative Data Summary: HPLC-UV

The following table summarizes the expected quantitative performance of the HPLC-UV method. These values are representative for sulfonamide analysis.[10][11]

| Parameter | Expected Value |

| Linearity Range | 50 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 20 ng/mL |

| Limit of Quantification (LOQ) | 50 ng/mL |

| Recovery | 80 - 105% |

| Precision (RSD%) | < 15% |

| Accuracy | 80 - 120% |

Experimental Workflow: HPLC-UV

Caption: Workflow for HPLC-UV analysis of this compound.

Conclusion

The presented LC-MS/MS and HPLC-UV methods provide robust and reliable approaches for the quantification of this compound in biological matrices. The choice of method will depend on the required sensitivity and the available instrumentation. The LC-MS/MS method is recommended for applications requiring high sensitivity, such as pharmacokinetic studies with low dosage, while the HPLC-UV method is a suitable alternative for routine analysis at higher concentrations. Method validation should be performed according to regulatory guidelines to ensure data quality and reliability.

References

- 1. Quantification of fexofenadine in biological matrices: a review of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compound-specific, quantitative characterization of organic fluorochemicals in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. hpst.cz [hpst.cz]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. agilent.com [agilent.com]

- 8. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 2,2-Difluoroethane-1-sulfonamide as a Versatile Building Block for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for optimizing molecular properties. The 2,2-difluoroethane-1-sulfonamide moiety is an emerging building block that combines the benefits of a sulfonamide group with the unique physicochemical characteristics of a difluoroalkyl chain. Sulfonamides are a cornerstone in pharmacology, present in drugs with a vast range of applications, including antibacterial, anti-inflammatory, and anti-cancer therapies.[1][2][3][4] The introduction of a gem-difluoro group offers a powerful tool for fine-tuning a molecule's lipophilicity, metabolic stability, and binding interactions.[5][6]